3-(Perfluorooctyl)propanol
Overview
Description
3-(Perfluorooctyl)propanol is a chemical compound with the CAS Number: 1651-41-8 and Linear Formula: C11H7F17O . It has a molecular weight of 478.15 .
Synthesis Analysis
The synthesis of 3-(Perfluorooctyl)propanol involves a multi-step reaction . The first step involves the addition of the olefin propylene to perfluorooctyl iodide to yield the corresponding iodo-adduct perfluorooctyl propyl iodide . The second step involves the hydrolysis of the adduct reacted with water and dimethylformamide to yield the final product .Molecular Structure Analysis
The molecular structure of 3-(Perfluorooctyl)propanol is represented by the formula C11H7F17O . The InChI Code for the compound is 1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 .Chemical Reactions Analysis
3-(Perfluorooctyl)propanol is used in the preparation of fluoroalkyl vinyl ether by the reaction of fluorinated alcohol with divinyl ether and/or trivinyl ether .Physical And Chemical Properties Analysis
3-(Perfluorooctyl)propanol has a melting point of 42 °C and a boiling point of 106 °C . It has a predicted density of 1.590±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid at room temperature .Scientific Research Applications
Vapor Pressure and Adsorption Capacity
A study investigated the fundamental properties of highly fluorinated compounds, including 3-(perfluorooctyl)propanol. The research focused on measuring ambient temperature vapor pressure and adsorption capacities on activated carbon, providing insights into how these chemicals behave in the environment and their removal methods (Schindler et al., 2013).
Building Blocks for Fluorous Chemistry
3-(Perfluoroalkyl)propanols, including 3-(perfluorooctyl)propanol, have been identified as valuable building blocks in fluorous chemistry. They are obtained in high yields and purity, demonstrating their significance in chemical syntheses and industrial applications (Rábai et al., 2007).
Mineralization and Defluoridation in Wastewater Treatment
Research on 2,2,3,3-tetrafluoro-1-propanol, a related compound, highlights its use in CD-R and DVD-R fabrication. The study developed a novel reactor system combining photooxidation and adsorption processes for efficient mineralization and defluoridation of wastewater containing this compound (Shih et al., 2013).
Surface Modification in UV-Curable Systems
A study explored the use of fluorinated monomers, including 3-(perfluorooctyl)-1,2-propenoxide (a derivative of 3-(perfluorooctyl)propanol), as modifying additives in UV-curable systems. These monomers altered surface properties of coatings, contributing to advancements in materials science (Sangermano et al., 2003).
Photodegradation Studies
Research on the photodegradation of perfluorooctane sulfonate in water and alkaline 2-propanol solutions provided insights into the degradation pathways of fluorinated compounds. This is crucial for understanding the environmental impact and breakdown mechanisms of such chemicals (Yamamoto et al., 2007).
Electrophilic Trifluoromethylthio-Iodine(III) Reagent Synthesis
A 2020 study reported the synthesis of a novel electrophilic reagent using a solvent, 1,1,1,3,3,3-hexafluoro-2-propanol, which is structurally similar to 3-(perfluorooctyl)propanol. This research contributes to the development of new reagents in organic synthesis (Yang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
Record name | 3-(Perfluorooctyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorooctyl)propanol | |
CAS RN |
1651-41-8 | |
Record name | 3-(Perfluorooctyl)propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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